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Compound Name: Antitumor agent-192

Cat. No.: B15604046 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary
Initial searches for "Antitumor agent-192" yielded information on several similarly named

compounds, with the most relevant and publicly documented being ICP-192, also known as

Gunagratinib. This technical guide will focus on the available data for ICP-192, a novel,

irreversible, and highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor. The

mechanism of action, preclinical data, and clinical trial results will be detailed below, adhering

to the specified formatting requirements.

Core Mechanism of Action
ICP-192 (Gunagratinib) is a potent and selective inhibitor of FGFR activities. Its primary

mechanism of action is the irreversible covalent binding to FGFR, which distinguishes it from

first-generation reversible FGFR inhibitors. This irreversible binding allows it to overcome

acquired resistance to earlier inhibitors[1][2].

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation,

differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through

gene amplification, mutations, or fusions, is implicated in the pathogenesis of various cancers.

By inhibiting FGFR, Gunagratinib effectively disrupts these oncogenic signaling pathways.
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A related compound, YLT192, which is a VEGFR2 inhibitor, provides a comparative example of

a targeted antitumor agent. YLT192 inhibits VEGF-stimulated phosphorylation of VEGFR2 and

its downstream signaling pathways, including p44/42 MAPK, AKT, and STAT3[3]. This leads to

the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately resulting

in antiangiogenic and antitumor effects[3][4]. While distinct in its primary target, the study of

YLT192 highlights the common strategy of targeting key signaling pathways in cancer therapy.

Signaling Pathway
The primary signaling pathway affected by ICP-192 is the FGFR signaling cascade. Preclinical

data suggests that by inhibiting FGFR, Gunagratinib can overcome resistance mechanisms

that emerge with reversible inhibitors[1].

The diagram below illustrates the general FGFR signaling pathway and the point of intervention

for an inhibitor like Gunagratinib.
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Caption: FGFR Signaling Pathway and Inhibition by Gunagratinib (ICP-192).

Quantitative Data from Clinical Trials
Clinical trial data for Gunagratinib (ICP-192) provides preliminary insights into its efficacy and

safety. The following table summarizes key quantitative data from a Phase I/II study in patients

with advanced solid tumors harboring FGF/FGFR gene aberrations.

Metric Value Patient Population Source

Overall Response

Rate (ORR)
33.3%

Patients with

FGF/FGFR gene

aberrations who

completed at least

one tumor

assessment (n=12)

[1][2]

Complete Response

(CR)
8.3% (1 patient)

Patients with

FGF/FGFR gene

aberrations who

completed at least

one tumor

assessment (n=12)

[1]

Partial Response (PR) 25% (3 patients)

Patients with

FGF/FGFR gene

aberrations who

completed at least

one tumor

assessment (n=12)

[1]

Disease Control Rate

(DCR)

91.7% (11 of 12

patients)

Patients with

FGF/FGFR gene

aberrations who

completed at least

one tumor

assessment

[1][2]
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Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of Gunagratinib are

proprietary to the developing pharmaceutical company, InnoCare Pharma. However, the

general methodology for the Phase I/II clinical trial (NCT03758664) can be outlined based on

publicly available information.

Clinical Trial Design (ICP-CL-00301)

Study Type: Phase I/II, First-in-human, Open-label, Dose Escalation and Expansion.

Objective: To evaluate the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD),

and preliminary anti-tumor activity of Gunagratinib.

Patient Population:

Dose Escalation: Patients with advanced solid tumors with or without FGF/FGFR

alterations.

Dose Expansion: Patients with cholangiocarcinoma harboring FGFR2 gene

fusion/translocation.

Treatment Regimen:

Dose Escalation: Escalating doses (2, 4, 8, 10, 12, 14, 16 mg, etc.) of Gunagratinib

administered orally once daily in 21-day cycles.

Dose Expansion: 12 mg of Gunagratinib administered orally once daily continuously.

Primary Outcome Measures:

Phase I: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).

Phase II: Objective Response Rate (ORR) based on RECIST 1.1.

Secondary Outcome Measures:

Pharmacokinetic parameters (Cmax, AUC).
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Disease Control Rate (DCR).

Duration of Response (DoR).

Progression-Free Survival (PFS).

The following diagram illustrates the workflow of the dose-escalation phase of the clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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